Tris(ethylenediamine)cobalt trichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

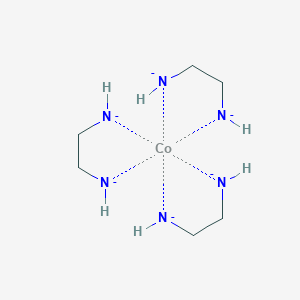

Tris(ethylenediamine)cobalt trichloride is an inorganic compound with the chemical formula [Co(C₂H₈N₂)₃]Cl₃. It is a coordination complex where cobalt is surrounded by three ethylenediamine ligands, forming an octahedral geometry. This compound is notable for its stability and stereochemistry, making it significant in the history of coordination chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tris(ethylenediamine)cobalt trichloride is typically synthesized from an aqueous solution of ethylenediamine and a cobalt(II) salt, such as cobalt(II) chloride. The solution is purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The reaction proceeds with a high yield of approximately 95% .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis involves purging the solution with air to achieve oxidation. The trication can be isolated with various anions, and the product is typically obtained as yellow-gold needle-like crystals .

Análisis De Reacciones Químicas

Types of Reactions: Tris(ethylenediamine)cobalt trichloride undergoes several types of chemical reactions, including:

Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.

Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Air or oxygen can be used to oxidize cobalt(II) to cobalt(III).

Substitution: Various ligands, such as ammonia or other amines, can replace ethylenediamine under controlled conditions.

Major Products:

Oxidation: The primary product is the cobalt(III) complex.

Substitution: Depending on the substituting ligand, different cobalt complexes can be formed.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

Tris(ethylenediamine)cobalt(III) chloride is synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride, with ethylenediamine in an aqueous solution. The solution is then purged with air to oxidize the cobalt(II) to cobalt(III), yielding the complex with a high purity of approximately 95% . The compound crystallizes typically as yellow-gold needle-like crystals and exhibits an octahedral geometry due to the coordination of three ethylenediamine ligands around the cobalt center.

Structural Properties

- Coordination Geometry : The complex adopts a distorted octahedral structure.

- Bond Lengths : Co-N bond lengths range from 1.947 to 1.981 Å .

- Stereochemistry : The complex can exist in two enantiomeric forms (Δ and Λ), which are important for studies involving optical activity and chirality .

Coordination Chemistry

Tris(ethylenediamine)cobalt(III) chloride serves as a fundamental model compound in coordination chemistry. It is extensively used to study:

- Ligand Exchange Reactions : Its well-defined structure allows researchers to investigate how different ligands can replace ethylenediamine under various conditions.

- Stereochemical Studies : The ability to resolve the compound into its enantiomers makes it a key subject for studying stereochemistry in coordination complexes .

Biological and Medicinal Chemistry

The stability and defined structure of tris(ethylenediamine)cobalt(III) chloride make it valuable in biological research:

- Metal-Ligand Interactions : It is used to explore interactions between metal ions and biological ligands, contributing to understanding metalloproteins and enzyme mechanisms .

- Anticancer Research : Some studies have investigated its potential as an anticancer agent by modifying its structure to create derivatives that may exhibit lower toxicity compared to traditional chemotherapeutics like cisplatin .

Catalysis

Tris(ethylenediamine)cobalt(III) chloride is also applied in catalysis:

- Catalytic Reactions : It has been utilized as a catalyst precursor in various organic transformations due to its ability to undergo redox reactions. This includes oxidation processes where the cobalt center can change oxidation states, facilitating different reaction pathways .

Case Study 1: Optical Activity and Stereochemistry

Research conducted by Alfred Werner demonstrated the optical activity of tris(ethylenediamine)cobalt(III) chloride through crystallization experiments with tartrate salts. This foundational work established critical concepts in stereochemistry and coordination chemistry, influencing subsequent research in these fields .

Case Study 2: Anticancer Activity

A study focused on synthesizing modified cobalt complexes derived from tris(ethylenediamine)cobalt(III) chloride showed promising results against human estrogen receptor alpha. The binding affinity of these modified complexes was significantly better than that of cisplatin, indicating potential for further development as anticancer agents .

Mecanismo De Acción

The mechanism by which tris(ethylenediamine)cobalt trichloride exerts its effects involves the coordination of ethylenediamine ligands to the cobalt center, forming a stable octahedral complex. The cobalt center can undergo redox reactions, influencing various chemical processes. The molecular targets and pathways involved include interactions with other metal ions and ligands, affecting the overall stability and reactivity of the complex .

Comparación Con Compuestos Similares

- Tris(ethylenediamine)chromium trichloride

- Tris(ethylenediamine)nickel trichloride

- Tris(ethylenediamine)copper trichloride

Comparison: Tris(ethylenediamine)cobalt trichloride is unique due to its high stability and well-defined stereochemistry. Compared to similar compounds, it exhibits distinct redox properties and ligand exchange behavior, making it a valuable model in coordination chemistry .

Propiedades

Número CAS |

13408-73-6 |

|---|---|

Fórmula molecular |

C6H24Cl3CoN6 |

Peso molecular |

345.6 g/mol |

Nombre IUPAC |

cobalt(3+);ethane-1,2-diamine;trichloride |

InChI |

InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |

Clave InChI |

NFUAZJFARNNNFB-UHFFFAOYSA-K |

SMILES |

C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |

SMILES canónico |

C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |

Key on ui other cas no. |

15375-81-2 13408-73-6 |

Números CAS relacionados |

14878-41-2 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.